Clorhidrato de fenoxibenzamina

Descripción general

Descripción

El hidrocloruro de cefcapene pivoxil es un antibiótico cefalosporínico de tercera generación. Es un profármaco de tipo éster que se hidroliza en el cuerpo para liberar el compuesto activo, cefcapene. Este compuesto exhibe actividad antibacteriana de amplio espectro contra bacterias grampositivas y gramnegativas. Se usa comúnmente para tratar diversas infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones de la piel y las infecciones del tracto urinario .

Aplicaciones Científicas De Investigación

1.1. Pheochromocytoma Management

Phenoxybenzamine is predominantly indicated for the treatment of paroxysmal hypertension and excessive sweating associated with pheochromocytoma, a rare adrenal gland tumor that causes catecholamine surges. The drug is administered to mitigate hypertensive crises that may occur during surgical procedures or anesthesia management .

1.2. Benign Prostatic Hyperplasia (BPH)

Although its use has declined, phenoxybenzamine was initially employed to treat BPH due to its alpha-adrenergic blocking properties, which help alleviate urinary obstruction symptoms . However, other medications have largely replaced it in this context.

1.3. Off-Label Uses

Phenoxybenzamine has several off-label applications:

- Sympathomimetic-induced Hypertensive Crises : It can be used to manage hypertension caused by sympathomimetic drugs.

- Neurogenic Bladder and Micturition Problems : The drug may assist in treating conditions associated with neurogenic bladder dysfunction.

- Complex Regional Pain Syndrome : Some studies suggest potential benefits in chronic pain management related to this condition .

- Hypoplastic Left Heart Syndrome : It has been explored for its vasodilatory effects in patients with this congenital heart defect .

Pharmacokinetics and Dosage

Phenoxybenzamine is available in 10 mg oral capsules, typically administered at an initial dose of 10 mg twice daily, which can be adjusted based on clinical response . The drug's effects can last for several days due to its irreversible binding characteristics.

4.1. Efficacy in Pheochromocytoma

A study involving patients with pheochromocytoma demonstrated that preoperative administration of phenoxybenzamine significantly reduced hypertensive episodes during surgery, showcasing its critical role in surgical management .

4.2. Use in Complex Regional Pain Syndrome

In a small cohort study, phenoxybenzamine was evaluated for its effectiveness in managing pain associated with complex regional pain syndrome. Results indicated some improvement in pain scores, warranting further investigation into its analgesic properties .

Adverse Effects and Considerations

While phenoxybenzamine is effective for its intended uses, it is associated with several side effects including:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Sedation

Patients should be monitored closely for these adverse effects, particularly when initiating therapy or adjusting dosages .

Data Table: Summary of Applications

| Application | Indication | Mechanism |

|---|---|---|

| Pheochromocytoma | Hypertension and sweating | Alpha-adrenergic blockade |

| Benign Prostatic Hyperplasia | Urinary obstruction | Alpha-adrenergic blockade |

| Sympathomimetic-induced Hypertension | Control hypertensive crises | Alpha-adrenergic blockade |

| Neurogenic Bladder | Micturition problems | Alpha-adrenergic blockade |

| Complex Regional Pain Syndrome | Chronic pain management | Potential analgesic effects |

Mecanismo De Acción

El hidrocloruro de cefcapene pivoxil ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo cual es esencial para la resistencia y la rigidez de la pared celular. Esta inhibición conduce al debilitamiento de la pared celular bacteriana, provocando la lisis y muerte celular. El compuesto es eficaz contra una amplia gama de bacterias debido a su estabilidad en presencia de diversas betalactamasas .

Análisis Bioquímico

Biochemical Properties

Phenoxybenzamine hydrochloride works by blocking alpha receptors in certain parts of the body . Alpha receptors are present in the muscle that lines the walls of blood vessels . When the receptors are blocked by Phenoxybenzamine hydrochloride, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .

Cellular Effects

Phenoxybenzamine hydrochloride influences cell function by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels . This results in a lowering of blood pressure . It increases blood flow to the skin, mucosa, and abdominal viscera, and lowers both supine and erect blood pressures .

Molecular Mechanism

Phenoxybenzamine hydrochloride produces its therapeutic actions by blocking alpha receptors . This leads to a muscle relaxation and a widening of the blood vessels . This widening of the blood vessels results in a lowering of blood pressure .

Dosage Effects in Animal Models

The effects of Phenoxybenzamine hydrochloride vary with different dosages in animal models . It has been shown to block the contractile action of norepinephrine in an isolated strip of rat prostate

Métodos De Preparación

La síntesis del hidrocloruro de cefcapene pivoxil implica varios pasos:

Formación de compuestos intermedios: El proceso comienza con la reacción de un compuesto (fórmula I) en piridina con cloruro de metanosulfonilo para formar un intermedio (fórmula II).

Reacción con 7-ACA: El intermedio (fórmula II) reacciona con ácido 7-aminocefalosporánico (7-ACA) en presencia de prolina y diisopropilamina para formar otro intermedio (fórmula III).

Formación del compuesto IV: El intermedio (fórmula III) reacciona con carbonato de potasio para formar el compuesto IV.

Reacción con isocianato de clorosulfonilo: El compuesto IV reacciona con isocianato de clorosulfonilo en presencia de diisopropilamina para formar el compuesto V.

Pasos finales: El compuesto V reacciona con pivalato de yodometilo en dimetilformamida (DMF) en presencia de fosfato de potasio y acetato de cobre. La reacción se termina con una solución de fosfato, dando como resultado el compuesto VI.

Análisis De Reacciones Químicas

El hidrocloruro de cefcapene pivoxil experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en el hidrocloruro de cefcapene pivoxil se hidroliza en el cuerpo para liberar el compuesto activo, cefcapene.

Oxidación: El hidrocloruro de cefcapene pivoxil puede experimentar reacciones de oxidación, particularmente en presencia de agentes oxidantes.

Degradación térmica: El compuesto es susceptible a la degradación térmica, lo que puede conducir a la formación de productos de degradación

Los reactivos comunes que se utilizan en estas reacciones incluyen ácido clorhídrico, cloruro de sodio y varios agentes oxidantes. Los principales productos formados a partir de estas reacciones son el compuesto activo cefcapene y sus productos de degradación.

Comparación Con Compuestos Similares

El hidrocloruro de cefcapene pivoxil es similar a otras cefalosporinas de tercera generación, como el cefteram pivoxil y el cefditoren pivoxil. tiene propiedades únicas que lo distinguen de estos compuestos:

Cefteram pivoxil: Tanto el cefcapene pivoxil como el cefteram pivoxil se utilizan para tratar infecciones del tracto respiratorio.

Cefditoren pivoxil: El cefditoren pivoxil es otra cefalosporina de tercera generación con un mecanismo de acción similar. Se utiliza para tratar infecciones de la piel y del tracto respiratorio.

Otros compuestos similares incluyen cefixime y cefpodoxime, que también pertenecen a las cefalosporinas de tercera generación y comparten espectros antibacterianos similares.

Actividad Biológica

Phenoxybenzamine hydrochloride is a nonselective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of conditions such as pheochromocytoma, a tumor that causes excessive secretion of catecholamines. This article explores its biological activity, mechanisms of action, clinical applications, and findings from various studies.

Phenoxybenzamine works by covalently bonding to alpha-adrenergic receptors, which are divided into alpha-1 and alpha-2 subtypes. By blocking these receptors, phenoxybenzamine reduces sympathetic nervous system effects, leading to:

- Decreased vasoconstriction : This results in lowered systemic vascular resistance (SVR) and blood pressure.

- Increased blood flow : Enhanced perfusion to skin, mucosa, and abdominal viscera occurs due to vasodilation.

The drug's effects can last for several days after administration due to its irreversible binding nature .

Pharmacokinetics

- Absorption : Approximately 20-30% of orally administered phenoxybenzamine is absorbed in its active form.

- Half-life : The intravenous half-life is about 24 hours, with effects persisting for 3-4 days post-administration.

- Administration : It is typically administered orally or via intraperitoneal injection in experimental settings .

Clinical Applications

Phenoxybenzamine is primarily indicated for:

- Pheochromocytoma : To control episodes of hypertension and sweating.

- Peripheral vascular diseases : Such as Raynaud's syndrome and acrocyanosis .

Case Studies and Observational Data

A systematic review identified 14 studies involving 575 patients treated with phenoxybenzamine for pheochromocytoma. Key findings included:

- Dosage : Intravenous doses ranged from 10 to 100 mg/day over periods from 7 days to 10 weeks.

- Outcomes : Measured outcomes included blood pressure control and cardiac function metrics like left ventricular ejection fraction .

Carcinogenicity Studies

Long-term studies have raised concerns regarding the carcinogenic potential of phenoxybenzamine. In rodent studies:

- Dosing Regimens : Mice received doses of 12.5 or 25 mg/kg three times weekly for up to 52 weeks.

- Findings : Results indicated the development of peritoneal sarcomas and malignant tumors in the gastrointestinal tract. A no-observed-effect level (NOEL) was established at 10 mg/kg for certain tumors .

Summary of Key Studies

| Study Type | Population Size | Dosage Range (mg/day) | Duration | Key Findings |

|---|---|---|---|---|

| Systematic Review | 575 patients | 10 - 100 | 7 days - 10 weeks | Blood pressure control; cardiac function improvement |

| Carcinogenicity Study | Rodents | 5 - 25 | Up to 52 weeks | Tumor development in gastrointestinal tract; NOEL at 10 mg/kg |

Adverse Effects

While phenoxybenzamine is effective in managing hypertension related to pheochromocytoma, it can cause several side effects:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Dry mouth

- Fatigue

Long-term use has been associated with potential carcinogenic risks, necessitating careful monitoring during therapy .

Propiedades

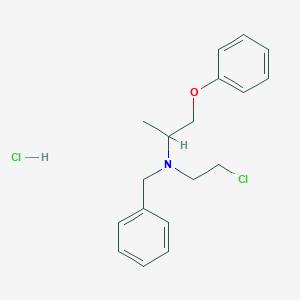

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.